Diethyl N-(chloroacetyl)-L-aspartate is a chemical compound derived from L-aspartic acid. It is classified as an amino acid derivative and is notable for its applications in medicinal chemistry, particularly in the synthesis of various bioactive compounds. The compound features a chloroacetyl group attached to the nitrogen atom of the aspartate moiety, which contributes to its reactivity and biological activity.
Diethyl N-(chloroacetyl)-L-aspartate is synthesized from diethyl L-aspartate through acylation with chloroacetyl chloride. This compound falls under the category of N-acyl amino acids, which are important in the development of pharmaceuticals due to their ability to mimic natural substrates in enzymatic reactions. The classification can further extend to chiral compounds because of the presence of the L-aspartate configuration, making it relevant in studies involving stereochemistry.
The synthesis of Diethyl N-(chloroacetyl)-L-aspartate typically involves the following steps:
The reaction can be monitored using thin-layer chromatography (TLC) to assess completion. The product can be characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which confirm the structure and purity of Diethyl N-(chloroacetyl)-L-aspartate .
Diethyl N-(chloroacetyl)-L-aspartate has a molecular formula of C₁₁H₁₄ClN₃O₄. Its structure includes:
Diethyl N-(chloroacetyl)-L-aspartate can undergo several chemical transformations:
The kinetics of these reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Monitoring these reactions often involves spectroscopic techniques like UV-Vis and HPLC .
The mechanism by which Diethyl N-(chloroacetyl)-L-aspartate exerts its biological effects is primarily through its interaction with amino acid receptors. As an acylated amino acid derivative, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism or neurotransmitter synthesis.
Research indicates that derivatives of this compound can modulate neurotransmitter levels, potentially impacting cognitive functions and neuroprotective mechanisms .
Thermal analysis shows that Diethyl N-(chloroacetyl)-L-aspartate has a boiling point around 180 °C under reduced pressure, indicating its volatility .
Diethyl N-(chloroacetyl)-L-aspartate finds applications primarily in:
Its derivatives are explored for potential therapeutic effects in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Diethyl N-(chloroacetyl)-L-aspartate (CAS 917895-19-3) emerged in the late 20th century as a key intermediate in amino acid derivatization. Its development paralleled advances in peptide synthesis, where protecting groups and activated acyl donors were needed for complex molecule assembly. Early synthetic routes focused on N-acylation of diethyl L-aspartate using chloroacetic anhydride or chloroacetyl chloride in dichloromethane, yielding the target compound at >75% efficiency after recrystallization or chromatographic purification [1]. Alternative pathways utilized phosphonoacetyl hydrazide intermediates, where ethyl phosphonoacetate reacted with hydrazine followed by condensation with diethyl aspartate under acidic conditions (NaNO₂/HCl in DMF-water) [1]. A significant innovation involved tris(trimethylsilyl)phosphite-mediated phosphorylation, enabling milder reaction conditions and reduced side products compared to classical acylation methods [1]. This compound’s reactivity—stemming from the electrophilic chloroacetyl group—positioned it as a versatile building block for anticancer agents, enzyme inhibitors, and peptide mimetics.
Table 1: Historical Synthesis Methods
Method | Reagents/Conditions | Yield | Key Advantages |
---|---|---|---|
Chloroacetic Anhydride | Diethyl L-aspartate, CH₂Cl₂, 0–5°C | 60–70% | Simple workup |
Phosphonoacetyl Hydrazide | Ethyl phosphonoacetate + hydrazine, NaNO₂/HCl | 50–65% | Compatibility with acid-sensitive groups |
Silyl Phosphite-Mediated | Tris(trimethylsilyl)phosphite, ambient temperature | >75% | Higher purity, lower degradation |
The chloroacetyl moiety of this compound enables precise covalent modifications of biological nucleophiles, making it invaluable in prodrug design. Its electrophilic carbon undergoes nucleophilic substitution with thiols (e.g., glutathione) or amines, forming stable conjugates ideal for targeted drug delivery [1]. In ocular therapeutics, ester-based prodrugs leverage amino acid transporters (e.g., LAT1/LAT2) at the blood-brain or corneal barriers. For example, derivatizing antiviral agents like ganciclovir with N-(chloroacetyl)-aspartate analogues enhances corneal permeability by 6-fold by mimicking endogenous nutrient substrates [6]. Similarly, dipeptide-based prodrugs (e.g., Phe-Gly derivatives) exploit peptide transporters (PEPT1/PEPT2) for improved intestinal absorption, as demonstrated for valacyclovir [2]. The aspartate backbone further facilitates integration into larger peptide mimetics, such as diketopiperazines (DKPs), which mimic protein turn structures and resist proteolysis [8]. In anticancer applications, this compound serves as a precursor to PALA (N-phosphonoacetyl-L-aspartate), an inhibitor of aspartate transcarbamoylase in de novo pyrimidine synthesis [1].
Table 2: Prodrug Applications of Chloroacetyl-Aspartate Derivatives
Target Drug | Prodrug Design | Biological Mechanism | Therapeutic Outcome |
---|---|---|---|
Ganciclovir | Mono-valerate ester | Enhanced lipophilicity & corneal transport | 42× solubility increase [6] |
PALA | N-Phosphonoacetyl derivative | ATCase inhibition | Pyrimidine synthesis blockade [1] |
Caspase-3 inhibitors | Cys163 alkylation | Irreversible enzyme inactivation | Apoptosis modulation [1] |
The systematic IUPAC name, diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate, reflects three key features:
CCOC(=O)CC(C(=O)OCC)NC(=O)CCl
, and isomeric SMILES, CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl
, explicitly define the S-stereocenter [1]. Stereochemical conventions adhere to the Fischer-Rosanoff projection: The L-prefix (without subscript) indicates the stereocenter matches L-serine’s configuration, equivalent to S in most amino acids. In carbohydrate contexts, subscripts (e.g., Lₛ) prevent ambiguity with glyceraldehyde-based naming [3] [7]. Racemates are labeled DL or rac-, while unknown configurations use ξ (xi). For derivatives like 4-hydroxyproline, the trans prefix specifies relative stereochemistry between C4-OH and C1-carboxyl [3].
Table 3: Nomenclature and Stereochemical Descriptors
Representation | Format | Example |
---|---|---|
IUPAC Name | Diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate | Specifies absolute configuration |
Fischer Projection | Vertical chain; COO⁻ at top; α-NH₂ left = L | L-aspartate = S-configuration |
RS vs. L/D | S = L (except cysteine) | Cysteine: L = R [3] |
SMILES Notation | CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl | @@H denotes S-chirality |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: